molecular formula C18H35FO2 B13333075 Methyl 17-fluoroheptadecanoate

Methyl 17-fluoroheptadecanoate

Katalognummer: B13333075
Molekulargewicht: 302.5 g/mol
InChI-Schlüssel: SZAFUMRGCWIWRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 17-fluoroheptadecanoate: is a fluorinated fatty acid methyl ester. This compound is of interest due to its unique chemical properties imparted by the presence of a fluorine atom, which can significantly alter its reactivity and interactions compared to non-fluorinated analogs.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 17-fluoroheptadecanoate can be synthesized through the esterification of 17-fluoroheptadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: Methyl 17-fluoroheptadecanoate can undergo oxidation reactions, typically at the ester or alkyl chain, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, although the presence of fluorine generally makes the carbon-fluorine bond quite stable.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to replace the fluorine atom.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amines, thiols derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Methyl 17-fluoroheptadecanoate is used as a model compound in studying the effects of fluorination on fatty acid esters. It helps in understanding the reactivity and stability of fluorinated compounds.

Biology: In biological research, this compound can be used to study the metabolism and incorporation of fluorinated fatty acids in biological systems. It serves as a probe to investigate the effects of fluorinated lipids on cell membranes and metabolic pathways.

Medicine: Fluorinated compounds, including this compound, are explored for their potential in drug development. The unique properties of fluorine can enhance the bioavailability and metabolic stability of pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, lubricants, and surfactants.

Wirkmechanismus

The mechanism of action of methyl 17-fluoroheptadecanoate involves its interaction with biological membranes and enzymes. The fluorine atom can influence the compound’s lipophilicity and its ability to integrate into lipid bilayers. This integration can affect membrane fluidity and function. Additionally, the compound can interact with enzymes involved in fatty acid metabolism, potentially inhibiting or altering their activity.

Vergleich Mit ähnlichen Verbindungen

    Methyl heptadecanoate: A non-fluorinated analog used for comparison in studies of fluorinated fatty acids.

    Methyl 17-chloroheptadecanoate: Another halogenated analog used to study the effects of different halogens on fatty acid properties.

    Methyl 17-bromoheptadecanoate: Similar to the chloro analog, used for comparative studies.

Uniqueness: Methyl 17-fluoroheptadecanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interactions with biological systems. This makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C18H35FO2

Molekulargewicht

302.5 g/mol

IUPAC-Name

methyl 17-fluoroheptadecanoate

InChI

InChI=1S/C18H35FO2/c1-21-18(20)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19/h2-17H2,1H3

InChI-Schlüssel

SZAFUMRGCWIWRF-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CCCCCCCCCCCCCCCCF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.